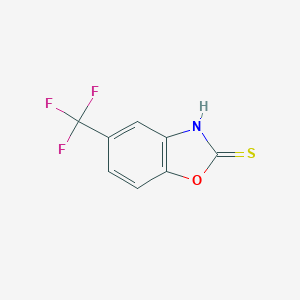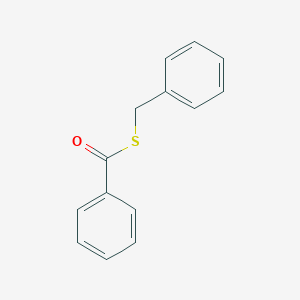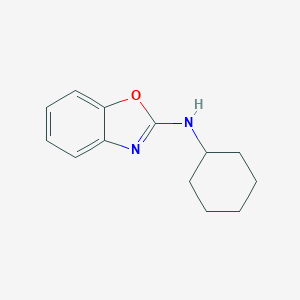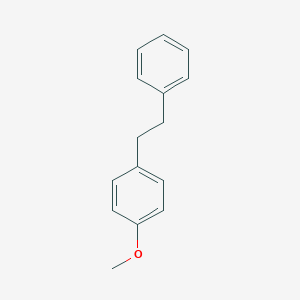
p-Phenethylanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Phenethylanisole is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylethane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Phenethylanisole can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (4-methoxyphenyl) with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: p-Phenethylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(4-methoxyphenyl)-2-phenylethanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
p-Phenethylanisole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of p-Phenethylanisole involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-2-phenylethanol: A similar compound with an additional hydroxyl group, which may exhibit different chemical and biological properties.
4-Methoxyphenyl-1H-indole: Another related compound with a different core structure, used in various chemical and biological studies.
Uniqueness: p-Phenethylanisole is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its methoxy group and phenylethane backbone make it a versatile compound for various synthetic and research purposes.
Eigenschaften
CAS-Nummer |
14310-21-5 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-methoxy-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
InChI-Schlüssel |
AFPZIAQJQAQDAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Key on ui other cas no. |
14310-21-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
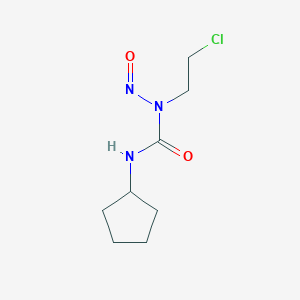
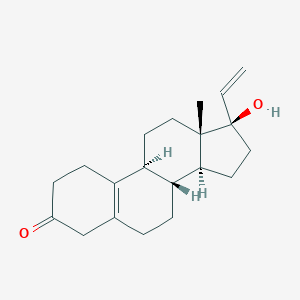
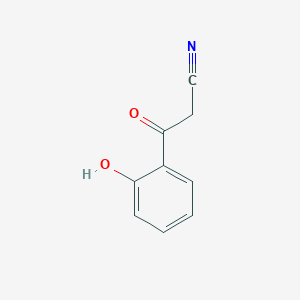

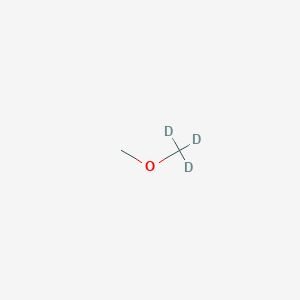
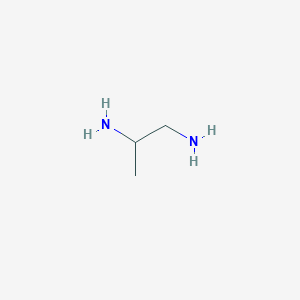

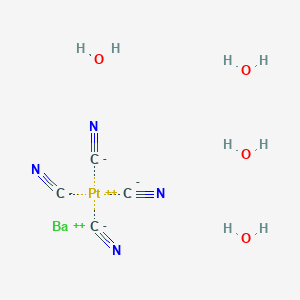
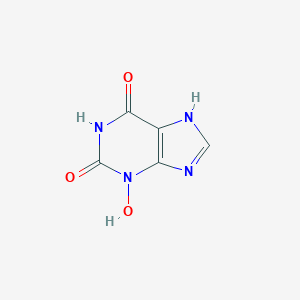
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
